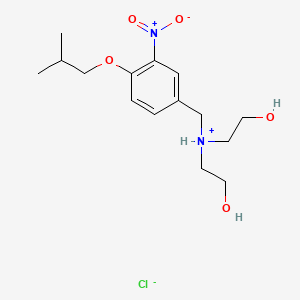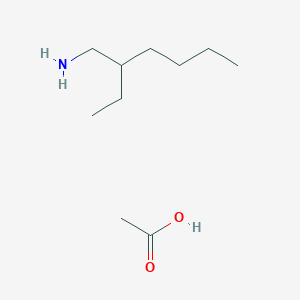
6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group, an amino group, and a hexanol backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride typically involves the reaction of 6-((2-Hydroxyethyl)amino)-1-hexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting dimethanesulfonate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The dimethanesulfonate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify other molecules and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(N-Hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose: A key intermediate in the synthesis of miglitol, used for the treatment of type II diabetes mellitus.
Diethanolamine: An organic compound with similar hydroxyethyl and amino groups, used in various industrial applications.
Uniqueness
6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61556-91-0 |
|---|---|
Formule moléculaire |
C10H24ClNO6S2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
2-methylsulfonyloxyethyl(6-methylsulfonyloxyhexyl)azanium;chloride |
InChI |
InChI=1S/C10H23NO6S2.ClH/c1-18(12,13)16-9-6-4-3-5-7-11-8-10-17-19(2,14)15;/h11H,3-10H2,1-2H3;1H |
Clé InChI |
JBIFHCUWHNDOPZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)

![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)

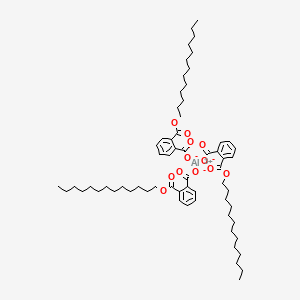
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)

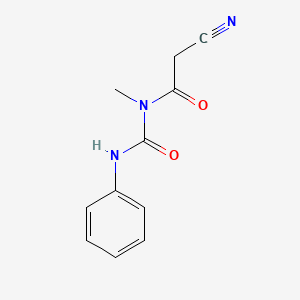
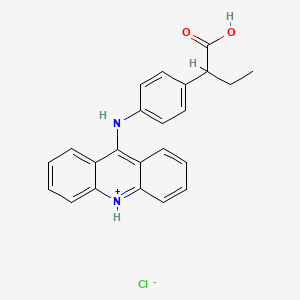
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
